1-(p-Tolyl)-3-adamantanecarboxylicaci
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Overview
Description
1-(p-Tolyl)-3-adamantanecarboxylic acid: is an organic compound that features a unique structure combining an adamantane core with a p-tolyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Tolyl)-3-adamantanecarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with adamantane and p-tolyl derivatives.
Functionalization: The adamantane core is functionalized to introduce a carboxylic acid group. This can be achieved through various methods, such as oxidation reactions.
Coupling Reaction: The p-tolyl group is introduced via a coupling reaction, often using reagents like Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production of 1-(p-Tolyl)-3-adamantanecarboxylic acid may involve large-scale oxidation and coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(p-Tolyl)-3-adamantanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives.
Reduction: Reduction reactions can convert the carboxylic acid to an alcohol or other functional groups.
Substitution: The p-tolyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic reagents such as halogens or nitrating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted aromatic compounds.
Scientific Research Applications
1-(p-Tolyl)-3-adamantanecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(p-Tolyl)-3-adamantanecarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their function. The adamantane core provides structural stability and hydrophobic interactions, while the p-tolyl group can participate in aromatic stacking interactions.
Comparison with Similar Compounds
Similar Compounds
1-(p-Tolyl)-3-adamantanol: Similar structure but with an alcohol group instead of a carboxylic acid.
1-(p-Tolyl)-3-adamantanone: Contains a ketone group instead of a carboxylic acid.
1-(p-Tolyl)-3-adamantaneamine: Features an amine group in place of the carboxylic acid.
Uniqueness
1-(p-Tolyl)-3-adamantanecarboxylic acid is unique due to its combination of a carboxylic acid functional group with an adamantane core and a p-tolyl group. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C18H22O2 |
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Molecular Weight |
270.4 g/mol |
IUPAC Name |
(5S,7R)-3-(4-methylphenyl)adamantane-1-carboxylic acid |
InChI |
InChI=1S/C18H22O2/c1-12-2-4-15(5-3-12)17-7-13-6-14(8-17)10-18(9-13,11-17)16(19)20/h2-5,13-14H,6-11H2,1H3,(H,19,20)/t13-,14+,17?,18? |
InChI Key |
UWPMIBVQZDSYNA-MWABVPJASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C23C[C@H]4C[C@@H](C2)CC(C4)(C3)C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)O |
Origin of Product |
United States |
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